molecular formula C11H15NO B11731757 rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine

rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine

Cat. No.: B11731757
M. Wt: 177.24 g/mol
InChI Key: AUEHVTZPXZGHPK-MNOVXSKESA-N
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Description

1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine is an organic compound characterized by its unique structure, which includes a phenyloxolan ring and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine typically involves the reaction of a suitable oxirane derivative with an amine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may be catalyzed by acids or bases to facilitate the ring-opening of the oxirane and subsequent formation of the methanamine group .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine
  • ®-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol

Comparison: 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine is unique due to its specific stereochemistry and the presence of both a phenyloxolan ring and a methanamine group. This combination of structural features distinguishes it from similar compounds, which may have different stereochemistry or functional groups. The unique structure of 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[(2S,4S)-4-phenyloxolan-2-yl]methanamine

InChI

InChI=1S/C11H15NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1

InChI Key

AUEHVTZPXZGHPK-MNOVXSKESA-N

Isomeric SMILES

C1[C@H](CO[C@@H]1CN)C2=CC=CC=C2

Canonical SMILES

C1C(COC1CN)C2=CC=CC=C2

Origin of Product

United States

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